Superior In Vivo Potency Compared to Piracetam in a Memory Retention Model
In a direct head-to-head study, Pramiracetam demonstrated significantly higher in vivo potency than Piracetam in a rat model of recognition memory. The effective dose for Pramiracetam to produce a significant improvement in memory retention was an order of magnitude lower than that required for Piracetam [1]. This is a critical differentiation for researchers designing preclinical studies, as lower required doses can minimize off-target effects and streamline experimental design.
| Evidence Dimension | Effective Dose for Significant Memory Retention Improvement |
|---|---|
| Target Compound Data | 30 mg/kg (i.p.) |
| Comparator Or Baseline | Piracetam: 400 mg/kg (i.p.) |
| Quantified Difference | Pramiracetam is >13.3 times more potent on a mg/kg basis. |
| Conditions | Rat model; one-trial object recognition test; i.p. administration 30 min before acquisition; retention interval of 24 hours. |
Why This Matters
This >13-fold difference in effective dose is a key differentiator, enabling researchers to use Pramiracetam Sulfate in experiments where Piracetam's higher dose requirements could introduce confounding variables like solubility limits or non-specific behavioral effects.
- [1] Ennaceur A, Cavoy A, Costa JC, Delacour J. A new one-trial test for neurobiological studies of memory in rats. II: Effects of piracetam and pramiracetam. Behav Brain Res. 1989 Jun 1;33(2):197-207. doi: 10.1016/s0166-4328(89)80051-8. View Source
